5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: is a halogenated pyrazolo[4,3-b]pyridine derivative This compound is characterized by the presence of bromine and iodine atoms on its pyrazolo[4,3-b]pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves halogenation reactions of pyrazolo[4,3-b]pyridine derivatives. One common method is the direct halogenation of 1H-pyrazolo[4,3-b]pyridine using bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove halogen atoms, yielding less halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyrazolo[4,3-b]pyridine-3,5-dione derivatives.
Reduction: Formation of less halogenated pyrazolo[4,3-b]pyridine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine serves as a versatile intermediate for the synthesis of complex molecules. It is used in the construction of heterocyclic compounds and in the development of new synthetic methodologies.
Biology: The compound has been studied for its biological activity, including potential applications in drug discovery. It can act as a scaffold for the development of new pharmaceuticals targeting various biological pathways.
Medicine: Research has explored the use of this compound in the treatment of diseases such as cancer and inflammation. Its derivatives have shown promise in inhibiting specific enzymes and receptors involved in disease progression.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and the biological system being targeted.
Comparison with Similar Compounds
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness: 5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is unique due to its specific halogenation pattern, which provides distinct chemical reactivity and biological activity compared to its similar compounds. This allows for the development of specialized applications and derivatives that are not achievable with other halogenated pyrazolo[4,3-b]pyridines.
Properties
IUPAC Name |
5,7-dibromo-3-iodo-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2IN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHLLCOZKPMHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1Br)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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